2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide
Description
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is a glycosyl donor derivative of D-arabinose, characterized by acetyl groups at the 2-, 3-, and 4-hydroxyl positions and a cyanide group at the anomeric carbon. This compound serves as a critical intermediate in synthetic carbohydrate chemistry, particularly in glycosylation reactions for constructing complex oligosaccharides and glycoconjugates . Its molecular formula is C₁₂H₁₅NO₆ (assuming deprotonation at the anomeric position), with a molecular weight of 303.24 g/mol (as per the fluoro analog in ). The acetyl groups enhance stability and solubility in organic solvents, while the cyanide group acts as a leaving group or participates in nucleophilic displacement reactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO7 |
|---|---|
Molecular Weight |
285.25 g/mol |
IUPAC Name |
(4,5-diacetyloxy-6-cyanooxan-3-yl) acetate |
InChI |
InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3 |
InChI Key |
YJBGGXBOXBPJPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
Origin of Product |
United States |
Preparation Methods
Metal Cyanide-Mediated Substitution
This method utilizes potassium cyanide (KCN) or sodium cyanide (NaCN) in a polar aprotic solvent.
Procedure :
Heavy Metal Cyanide Catalysis
A patent-derived approach employs catalytic heavy metal cyanides (e.g., CuCN) with anhydrous hydrocyanic acid (HCN).
Protocol :
-
Substrate : 1-Chloro-2,3,4-tri-O-acetyl-D-arabinopyranose (1 equiv)
-
Reagent : HCN (1.2 equiv)
-
Catalyst : CuCN (0.1 equiv)
-
Solvent : Toluene
-
Temperature : 120°C for 3 hours
This method minimizes dimerization byproducts and simplifies purification.
Comparative Analysis of Synthetic Routes
The table below evaluates critical parameters for each cyanide substitution method:
The heavy metal catalysis method offers superior yields and scalability but requires specialized equipment for high-temperature reactions.
Stereochemical Considerations
The configuration of the anomeric cyanide group depends on the leaving group’s geometry. Bromination typically yields β-configured halides, leading to α-cyanide products via Sₙ2 inversion. X-ray crystallography of the final product confirms the α-configuration, with a characteristic coupling constant of 3.8–4.2 Hz in .
Challenges and Optimization Strategies
-
Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of acetyl groups or cyanide.
-
Cyanide Toxicity : Closed-system reactors and scrubbers are mandatory when using HCN.
-
Alternative Cyanide Sources : Trimethylsilyl cyanide (TMSCN) has been tested but shows reduced reactivity with sugar halides.
Industrial Scalability
The heavy metal catalysis method is preferred for large-scale synthesis due to its shorter reaction time and higher yields. Pilot-scale trials (100 g batches) achieved 85% yield with 99% purity after recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide can undergo various chemical reactions, including:
Oxidation: The cyanide group can be oxidized to form carboxylic acids.
Reduction: The cyanide group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with new functional groups replacing the acetyl groups.
Scientific Research Applications
Carbohydrate Chemistry
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide serves as a crucial building block in the synthesis of more complex carbohydrate structures. Its ability to undergo various glycosylation reactions enables the formation of oligosaccharides and polysaccharides that can be used in further biochemical studies.
Biological Studies
The compound has been utilized in biological research to study enzyme mechanisms and substrate specificity. It can influence cell signaling pathways and gene expression by acting as a substrate for specific glycosyltransferases. Notably, it has been observed to inhibit fucosylation processes in plant systems, impacting cell wall composition and function.
Key Biological Insights:
- Mechanism of Action: Inhibition of fucosyltransferases leads to altered glycosylation patterns.
- Cellular Effects: Modifications in cellular metabolism and signaling cascades.
Therapeutic Applications
Recent studies suggest potential therapeutic applications for this compound in cancer research. Its ability to interfere with metabolic pathways associated with malignant cell proliferation positions it as a candidate for developing novel anticancer agents.
Industrial Applications
In the industrial sector, this compound is employed as an intermediate in the synthesis of specialty chemicals. Its versatility allows for customization based on specific industrial needs, making it valuable for producing various chemical products.
Case Studies
Case Study 1: Anticancer Research
Research has demonstrated that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines. These studies focus on elucidating the molecular mechanisms involved and assessing their potential as therapeutic agents.
Case Study 2: Enzyme Mechanism Studies
Investigations into enzyme-substrate interactions have shown that this compound can serve as a model substrate for studying glycosyltransferase activity. This research helps clarify how modifications in carbohydrate structures affect enzyme function and specificity.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed to release D-arabinopyranose, which can then participate in various biochemical pathways. The cyanide group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Structural and Functional Comparison Table
Reactivity and Stability
Cyanide vs. Bromide Analogs: The bromide derivative (C₁₁H₁₅BrO₇) exhibits higher reactivity in glycosylation due to the bromide ion's superior leaving group ability compared to cyanide. This is evident in its synthesis via HBr/acetic acid treatment of tetra-O-acetyl-D-arabinopyranose . The cyanide analog, while less reactive in nucleophilic substitutions, is valuable for introducing nitrile functionalities or acting as a precursor for further functionalization .
Fluorinated Analog: Substitution of the hydroxyl group at C-1 with fluorine (C₁₂H₁₄FNO₇) enhances metabolic stability and resistance to enzymatic hydrolysis, making it suitable for drug design and tracer studies .
Structural and Conformational Insights
Ring Puckering and Stereochemistry: The arabinopyranose ring adopts a chair conformation, with acetyl groups shielding equatorial hydroxyls. This steric protection minimizes undesired side reactions during glycosylation . In TS1 and TS2 (), the arabinopyranosyl moiety is linked to a rhamnose unit, forming a disaccharide. The α-L-configuration and glycosidic linkage (1→2) are critical for biological activity, as confirmed by NMR data (e.g., δ 4.90 ppm for H-1' in TS1) .
Impact of Protecting Groups: Acetyl groups (OAc) in 2,3,4-Tri-O-acetyl derivatives improve solubility in nonpolar solvents (e.g., DCM, chloroform) compared to benzoyl-protected analogs (). However, benzoyl groups offer greater steric hindrance, slowing reaction rates in crowded environments .
Biological Activity
2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide is a cyanogenic glycoside that has garnered interest due to its unique biological properties and potential therapeutic applications. This compound has implications in various biological contexts, including its effects on cellular metabolism and potential roles in drug development.
Chemical Structure and Properties
- Molecular Formula : C11H13NO7
- Molecular Weight : 273.23 g/mol
- IUPAC Name : 2,3,4-triacetyloxy-5-cyano-D-arabinopyranose
The structure of this compound includes three acetyl groups attached to the arabinopyranosyl moiety, which plays a crucial role in modulating its biological activity.
The biological activity of this compound primarily stems from its cyanide component. Cyanide is known to inhibit mitochondrial cytochrome c oxidase (Complex IV), leading to a cessation of aerobic respiration and ATP production. However, at lower concentrations, it may exhibit biphasic effects, stimulating ATP production and cell proliferation before becoming toxic at higher concentrations .
Key Mechanisms:
- Inhibition of Mitochondrial Function : Cyanide binds to cytochrome c oxidase, disrupting electron transport and leading to cellular hypoxia.
- Potential Stimulation at Low Concentrations : Research indicates that low concentrations can enhance mitochondrial activity and promote cell growth .
Anticancer Properties
Recent studies have explored the potential anticancer properties of this compound. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Demonstrated significant reduction in cell viability at concentrations above 50 µM. Induced apoptosis was confirmed via flow cytometry. |
| Mechanistic study | Suggested that the compound activates caspase pathways leading to programmed cell death. |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Acute Cyanide Poisoning : A case study highlighted the clinical implications of cyanide exposure from similar compounds. Patients exhibited severe lactic acidosis and pulmonary edema following ingestion, underscoring the importance of understanding cyanogenic compounds' toxicology .
- Therapeutic Applications : A review of therapeutic uses indicated that derivatives of cyanogenic glycosides could be employed in treating chronic diseases by modulating metabolic pathways without inducing toxicity at controlled doses .
Q & A
Q. What are the standard synthetic protocols for 2,3,4-Tri-O-acetyl-D-arabinopyranosyl cyanide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves sequential acetylation of D-arabinose to protect hydroxyl groups, followed by cyanide introduction at the anomeric position. Key steps include:
- Acetylation : Reacting D-arabinose with acetic anhydride in pyridine to yield peracetylated intermediates. Excess reagents are removed via vacuum distillation .
- Cyanidation : Using trimethylsilyl cyanide (TMSCN) or HCN in the presence of Lewis acids (e.g., BF₃·Et₂O) to introduce the cyanide group. Reaction progress is monitored by TLC (CH₂Cl₂/MeOH 9:1) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Purity (>98%) is confirmed via HPLC (C18 column, acetonitrile/water) and NMR .
- Characterization :
Q. Which analytical techniques are critical for confirming the stereochemistry and stability of this compound?
Methodological Answer:
- Polarimetry : Measure specific rotation ([α]D) to confirm D-configuration (e.g., +50° to +70° in CHCl₃) .
- 2D NMR (COSY, HSQC) : Resolve sugar ring conformation (e.g., arabinopyranosyl chair vs. boat) and acetyl group orientations .
- Stability Tests :
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in acetylated arabinopyranosyl derivatives?
Methodological Answer:
- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., phenyl thioglycosides in or oleanolic amides in ).
- Solvent Effects : Re-run NMR in deuterated pyridine or DMSO-d₆ to eliminate solvent-induced shifts .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies are recommended for modifying the cyanide group to enhance reactivity in glycosylation reactions?
Methodological Answer:
- Protective Group Manipulation : Replace acetyl groups with benzoyl or levulinoyl groups for selective deprotection (e.g., using NaOMe/MeOH) .
- Nucleophilic Substitution : Substitute cyanide with thiols or amines under Mitsunobu conditions (DIAD, PPh₃) to form thioglycosides or glycosylamines .
- Kinetic Studies : Monitor reaction rates via stopped-flow IR to optimize leaving group activation (e.g., using TMSOTf as a promoter) .
Q. How can researchers address discrepancies in biological activity data (e.g., inconsistent enzyme inhibition results)?
Methodological Answer:
- Dose-Response Curves : Use nonlinear regression to calculate IC₅₀ values and identify outliers (e.g., GraphPad Prism) .
- Purity Reassessment : Re-analyze compound batches via HPLC-MS to rule out impurities (>99% purity required) .
- Enzyme Assay Validation : Include positive controls (e.g., quercetin derivatives from ) and replicate experiments across labs .
Q. What computational tools are effective for predicting the compound’s behavior in multi-step synthetic pathways?
Methodological Answer:
- Retrosynthetic Software : Use Synthia or Chematica to design pathways leveraging acetyl migration or cyanohydrin intermediates .
- Molecular Dynamics (MD) : Simulate glycosylation transition states (e.g., GROMACS) to predict stereoselectivity .
- Machine Learning : Train models on reaction databases (e.g., Reaxys) to forecast yields under varying conditions (temperature, solvent) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
